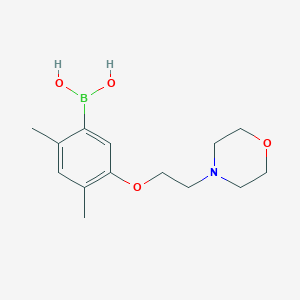
(2,4-Dimethyl-5-(2-morpholinoethoxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethyl-5-(2-morpholinoethoxy)phenyl)boronic acid typically involves the reaction of 2,4-dimethyl-5-bromo-phenol with morpholine and subsequent borylation. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. They involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethyl-5-(2-morpholinoethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: It can be reduced under specific conditions to yield different boron-containing products.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various boronic esters, acids, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (2,4-Dimethyl-5-(2-morpholinoethoxy)phenyl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules .
Biology
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biomolecules .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (2,4-Dimethyl-5-(2-morpholinoethoxy)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. This is primarily due to the boronic acid moiety, which can interact with hydroxyl and amino groups in biomolecules. These interactions can inhibit enzyme activity or alter protein function, making it useful in both research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Cyanophenylboronic acid
Uniqueness
What sets (2,4-Dimethyl-5-(2-morpholinoethoxy)phenyl)boronic acid apart from these similar compounds is its unique structure, which includes a morpholinoethoxy group. This structural feature enhances its reactivity and specificity in chemical reactions, making it particularly valuable in applications requiring precise molecular interactions .
Properties
CAS No. |
1421934-05-5 |
|---|---|
Molecular Formula |
C14H22BNO4 |
Molecular Weight |
279.14 g/mol |
IUPAC Name |
[2,4-dimethyl-5-(2-morpholin-4-ylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C14H22BNO4/c1-11-9-12(2)14(10-13(11)15(17)18)20-8-5-16-3-6-19-7-4-16/h9-10,17-18H,3-8H2,1-2H3 |
InChI Key |
NVBQYBCCZXOERZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C)OCCN2CCOCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















